GSK-982
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-982 is a complex organic compound known for its unique chemical structure and properties. This compound features a benzimidazole ring, a benzenemethanamine moiety, and a dimethylcyclohexyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-982 typically involves multiple steps, starting with the preparation of the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The benzenemethanamine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the dimethylcyclohexyl group via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
GSK-982 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce various amines.
Scientific Research Applications
GSK-982 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of GSK-982 involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine derivatives: Compounds with similar structures but different substituents.
Benzimidazole derivatives: Molecules containing the benzimidazole ring with various functional groups.
Uniqueness
GSK-982 stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
934763-10-7 |
---|---|
Molecular Formula |
C22H27N3O |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[[4-(3H-benzimidazol-5-yloxy)phenyl]methyl]-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C22H27N3O/c1-22(2)11-9-17(10-12-22)23-14-16-3-5-18(6-4-16)26-19-7-8-20-21(13-19)25-15-24-20/h3-8,13,15,17,23H,9-12,14H2,1-2H3,(H,24,25) |
InChI Key |
GYFZLPNRKWCIBS-UHFFFAOYSA-N |
SMILES |
CC1(CCC(CC1)NCC2=CC=C(C=C2)OC3=CC4=C(C=C3)N=CN4)C |
Canonical SMILES |
CC1(CCC(CC1)NCC2=CC=C(C=C2)OC3=CC4=C(C=C3)N=CN4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-982; GSK 982; GSK982. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.